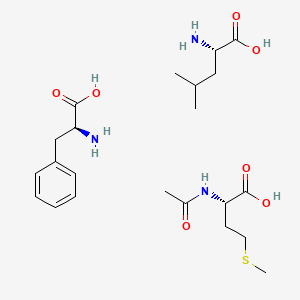
L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI)
説明
L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI) is a useful research compound. Its molecular formula is C22H37N3O7S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
L-Phenylalanine, N-acetyl-L-methionyl-L-leucyl-(9CI) is a complex peptide that exhibits significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
L-Phenylalanine is an essential amino acid involved in protein synthesis and serves as a precursor for neurotransmitters such as dopamine and norepinephrine. The acetylation of amino acids, such as in N-acetyl-L-phenylalanine, can influence their biological activity, stability, and interaction with other biomolecules.
Biological Activities
1. Chemotactic Properties
Research indicates that derivatives of L-phenylalanine, particularly formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), exhibit potent chemotactic activity for leukocytes. This compound induces the secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 from human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner. The mechanism involves the activation of Gi protein-coupled receptors, leading to enhanced inflammatory responses .
2. Cytokine Modulation
The modulation of cytokine secretion by fMLP suggests that N-acetyl derivatives may also have similar effects. Studies have shown that N-acetylated peptides can influence immune responses by altering cytokine profiles, potentially making them useful in therapeutic contexts involving inflammation and immune modulation .
The biological activity of N-acetylated peptides like L-Phenylalanine, N-acetyl-L-methionyl-L-leucyl-(9CI) can be attributed to several mechanisms:
- Receptor Interaction : These peptides may interact with specific receptors on immune cells, triggering signaling pathways that lead to cytokine production.
- Conformational Stability : Nuclear magnetic resonance (NMR) studies suggest that the acetylation stabilizes certain conformations of the peptide, which may enhance its binding affinity to receptors involved in chemotaxis .
Case Study 1: Inflammatory Response Modulation
In a study examining the effects of fMLP on cytokine secretion from PBMCs, researchers found that pre-treatment with pertussis toxin inhibited the fMLP-induced secretion of IL-1 and IL-6. This indicates that the signaling pathway activated by fMLP is Gi protein-dependent, underscoring the potential for N-acetylated peptides to modulate inflammatory responses through similar pathways .
Case Study 2: Uremic Toxin Classification
N-Acetyl-L-phenylalanine has been classified as a potential uremic toxin. In patients with phenylketonuria (PKU), elevated levels of this metabolite have been observed. The compound's role as a uremic toxin highlights its significance in metabolic disorders and its potential implications for kidney function and cardiovascular health .
Research Findings Summary Table
特性
IUPAC Name |
(2S)-2-acetamido-4-methylsulfanylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.C7H13NO3S.C6H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7;1-5(9)8-6(7(10)11)3-4-12-2;1-4(2)3-5(7)6(8)9/h1-5,8H,6,10H2,(H,11,12);6H,3-4H2,1-2H3,(H,8,9)(H,10,11);4-5H,3,7H2,1-2H3,(H,8,9)/t8-;6-;5-/m000/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZLPBMQLYHKMN-ISAJQFQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N.CC(=O)NC(CCSC)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.CC(=O)N[C@@H](CCSC)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703623 | |
| Record name | (2S)-2-acetamido-4-methylsulfanylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73572-34-6 | |
| Record name | (2S)-2-acetamido-4-methylsulfanylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















